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Parameter

Penicillin G Potassium

Penicillin V
(Phenoxymethylpenicillin)

Administration

Absorption &

Bioavailability

Protein Binding

Volume of
Distribution (Vd)

Clearance (CL)

Elimination Half-
Life

Primary
Elimination Route

Intravenous (1V), Intramuscular (IM) [1] [2]

Destroyed by gastric acid; not suitable for
oral administration [1] [2]. Rapid
absorption from IM/SC sites [2].

~60% [1]

~0.7 L/kg (primarily extracellular fluid) [2]
Renal clearance: 8.5 mL/min/kg (horses)
[2]; Human CL correlates with creatinine
clearance: CL (L/h) = 0.21 x CLcr
(mL/min) [4]

~1 hour (IV) [2]

Renal, via glomerular filtration and active
tubular secretion [1] [2]

Oral [1] [3]

Acid-stable; well-absorbed in fasting

state [1] [3].

~80% [1]

Model-estimated Vd: 46.39 L (in a 3-
compartment model) [3]

Model-estimated CL: 97.88 L/h (in a
3-compartment model) [3]

~41 minutes (Total serum); ~55
minutes (Free serum) [3]

Renal [1]
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| Key PK/PD Driver & Target | Time-Dependent Killing Goal: Maintain free drug concentration above

MIC for a high percentage of the dosing interval (%T>MIC) [4]. For endocarditis, a Cmin/MIC ratio > 60

is a predictor of success [4]. | Time-Dependent Killing Goal: Maximize the duration that free drug
concentration exceeds the MIC (%fT>MIC) [3]. |

Experimental Data and Methodologies

The quantitative data in the table is derived from specific experimental protocols. Here are the

methodologies for key studies.

Population PK of Penicillin G in Infective Endocarditis

This study established a critical target concentration for serious infections [4].

¢ Objective: To evaluate the population pharmacokinetics of Penicillin G in patients with infective
endocarditis and to define a PK/PD target linked to clinical efficacy [4].
¢ Methodology:

o

Study Design: Population PK analysis of 46 serum samples from 25 patients with infective
endocarditis [4].

Dosing: Patients received intravenous Penicillin G potassium [4].

Sample Collection: Blood samples were drawn from a brachial vein immediately before and 2
or 3 hours after drug administration [4].

Bioanalysis: Serum Penicillin G concentrations were measured using a validated High-
Performance Liquid Chromatography (HPLC) method [4].

PKIPD Analysis: A one-compartment population PK model was developed. The relationship
between the measured minimum concentration (Cmin)/MIC ratio and clinical outcome
(success/failure) was analyzed using logistic regression and Receiver Operating Characteristic
(ROC) curves [4].

¢ Key Finding: The cut-off value for Penicillin G Cmin/MIC for clinical efficacy was determined to be 60

[4].

Steady-State PK of Penicillin V in Healthy Volunteers

This study provided a modern PK model for oral Penicillin V [3].
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e Objective: To explore the pharmacokinetics of Penicillin V at steady state to support the optimization
of adult dosing regimens [3].
¢ Methodology:
o Study Design: A single-center study in 10 healthy volunteers at steady-state concentration [3].
o Dosing: Participants took 5 doses of Penicillin V (500 mg, 6-hourly) at home, followed by a
directly observed sixth dose at the clinic [3].
o Sample Collection: On the study day, rich pharmacokinetic sampling was performed via a
cannula with up to 15 blood samples drawn over 4 hours [3].
o Bioanalysis: Total and unbound (free) drug concentrations in serum were determined using
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), following ultrafiltration
for free concentration [3].
o PK Modeling: The concentration-time data were fitted with one-, two-, and three-compartment
models to determine the best structural model [3].
¢ Key Finding: A three-compartment model best described Penicillin V pharmacokinetics, with a mean
free serum half-life of 55 minutes and protein binding of approximately 77% [3].

Pharmacokinetic Pathways and Boosting Strategies

The journey of both drugs in the body involves absorption, distribution, and elimination, with Penicillin G's
pathway being simpler due to its parenteral administration. A key research area involves modulating the

elimination pathway to boost drug exposure.

The following diagram illustrates the core pharmacokinetic pathways and a modern boosting strategy for

penicillin.

A prominent strategy to optimize penicillin pharmacokinetics is pharmacokinetic boosting. As shown in the
pathway, probenecid competitively inhibits the organic anion transporters (OATs) in the kidneys responsible
for the tubular secretion of penicillin [5]. By blocking this elimination pathway, probenecid reduces renal

clearance and significantly increases serum concentrations of the antibiotic [5].

e Evidence: A 2024 randomized crossover study demonstrated that co-administering probenecid with
Penicillin V resulted in significantly higher total and free serum concentrations at 45 and 180 minutes
post-dose. The Probability of Target Attainment (PTA) analysis indicated that this boosting effect could
allow a fourfold increase in the MIC that can be effectively covered by a given Penicillin V dose [5].

e Research Implication: This strategy is relevant for enhancing efficacy in challenging infections or for
overcoming supply shortages by making lower doses more effective [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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